molecular formula C3H5BrN4 B1449241 [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine CAS No. 933716-41-7

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine

Cat. No.: B1449241
CAS No.: 933716-41-7
M. Wt: 177 g/mol
InChI Key: PZOVWMAJFNVDFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methylamine group

Safety and Hazards

The safety information for “[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine plays a significant role in biochemical reactions, particularly in organic synthesis. Its nitrogen atoms exhibit high reactivity, allowing it to act as a ligand in the synthesis of metal complexes . This compound interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence various biochemical pathways. For instance, this compound can bind to metal ions, facilitating catalytic reactions that are essential for cellular processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of metabolites . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is highly unstable and can degrade under certain conditions . Its stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant cellular damage and disrupt normal physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other biomolecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound can influence its biochemical activity and overall effectiveness .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various metal catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while oxidation reactions can produce triazole N-oxides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is unique due to the presence of both a bromine atom and a methylamine group on the triazole ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives with various applications .

Properties

IUPAC Name

(3-bromo-1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOVWMAJFNVDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278061
Record name 5-Bromo-1H-1,2,4-triazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933716-41-7
Record name 5-Bromo-1H-1,2,4-triazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933716-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-1,2,4-triazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 2
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 5
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Reactant of Route 6
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.